6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 180.18 g/mol. This compound features a fluorine atom substituted at the sixth position of the indene ring, which contributes to its unique chemical properties. It is characterized by a carboxylic acid functional group, making it an important intermediate in various chemical syntheses and biological applications .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
Several methods can be employed to synthesize 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid:
These methods highlight the versatility in synthesizing this compound for various applications .
6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid finds applications in:
Its unique structure allows it to serve as a versatile intermediate in various synthetic pathways .
Several compounds share structural similarities with 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | Fluorine at position five | Different position of fluorine affects reactivity |
| 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Chlorine instead of fluorine | Potentially different biological activities |
| 6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | Methyl group at position six | Investigated for different pharmacological effects |
The uniqueness of 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid lies in its specific fluorination pattern and carboxylic acid functionality, which may confer distinct physical and chemical properties compared to its analogs .
6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid exists as a crystalline powder under standard conditions [2]. The compound displays characteristic properties typical of substituted indene carboxylic acids, with the fluorine substituent at the 6-position significantly influencing its physical behavior [3]. Commercial preparations typically present as pale colored to off-white powder with purity levels ranging from 95-98% [4]. The compound exhibits limited water solubility but demonstrates enhanced solubility in organic solvents, a characteristic enhanced by the presence of the fluorine substituent which increases lipophilicity compared to the unsubstituted parent compound [5] [4].
The molecular structure comprises a bicyclic indene framework with a carboxylic acid functional group at the 1-position and a fluorine atom at the 6-position, resulting in a molecular formula of C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol [2] [6]. The fluorine substitution pattern creates a unique electronic environment that affects both the physical properties and chemical reactivity of the compound [3].
Experimental determinations indicate that 6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid exhibits a melting point range of 128-130°C when measured under standard atmospheric pressure [7] [8]. This melting point is consistent with the crystalline nature of the compound and reflects the intermolecular interactions present in the solid state, including hydrogen bonding from the carboxylic acid functional group [9].
The boiling point has been predicted through computational methods to be approximately 306.0±42.0°C at standard atmospheric pressure [7]. This relatively high boiling point is characteristic of carboxylic acids due to their tendency to form hydrogen-bonded dimers, which significantly increases the energy required for phase transition from liquid to gas [9] [10]. The presence of the fluorine substituent marginally affects the boiling point compared to the parent compound, with the electron-withdrawing nature of fluorine contributing to altered intermolecular interactions [11].
While specific experimental values for the enthalpy of formation of 6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid are not available in the literature, theoretical calculations based on fluorinated carboxylic acid systems suggest significant thermodynamic stability [11] [12]. Studies on related fluorinated carboxylic acids indicate that the presence of fluorine substituents generally increases the stability of the molecular framework through strong carbon-fluorine bonds [11] [13]. The enthalpy of formation for fluorinated carboxylic acids typically ranges within established thermodynamic parameters for similar organic compounds, with the strong C-F bond contributing to overall molecular stability [11] [12].
The solubility characteristics of 6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid are influenced by both the polar carboxylic acid functional group and the fluorine substituent. The compound demonstrates limited aqueous solubility, a property common to substituted indene carboxylic acids [5] [4]. The fluorine substitution at the 6-position enhances lipophilicity compared to the unsubstituted parent compound, resulting in improved solubility in organic solvents [5] [14].
Common organic solvents that provide adequate solubility include dimethyl sulfoxide (DMSO), methanol, ethanol, and chlorinated solvents [4] . The carboxylic acid functional group enables hydrogen bonding interactions with protic solvents, while the aromatic indene framework provides favorable interactions with aprotic organic solvents [4]. The presence of the fluorine atom creates unique solvent-solute interactions that can influence dissolution behavior in fluorinated solvents [14].
The partition coefficient (log P) of 6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has been computationally estimated to be approximately 2.34 [2]. This value indicates moderate lipophilicity, which is influenced by the balance between the hydrophilic carboxylic acid group and the lipophilic fluorinated aromatic system [2]. The fluorine substituent contributes to increased lipophilicity compared to the unsubstituted parent compound, affecting both membrane permeability and bioavailability characteristics [2] [16].
Related compounds in the same chemical class demonstrate similar partition coefficient values, with variations dependent on the nature and position of substituents [17]. The partition coefficient is particularly relevant for pharmaceutical applications, as it influences drug absorption, distribution, and membrane transport properties [16].
The stability of 6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid under various conditions reflects the inherent stability of the indene carboxylic acid framework combined with the influence of fluorine substitution. The compound demonstrates stability under normal storage conditions when maintained at room temperature in sealed, dry environments [8] [18].
Under hydrolytic conditions, carboxylic acids typically undergo decarboxylation or ester formation reactions [19] [20]. The presence of the fluorine substituent provides additional stability through the strength of the carbon-fluorine bond, which is among the strongest single bonds in organic chemistry [13]. Degradation pathways may include hydrolysis of the carboxylic acid group under extreme basic conditions, though the electron-withdrawing nature of fluorine increases the acid strength and potentially alters degradation kinetics [21].
Photolytic stability is generally maintained under normal lighting conditions, though prolonged exposure to ultraviolet radiation may initiate degradation processes [22]. Thermal stability is adequate for normal handling and storage, with decomposition typically occurring only at temperatures significantly above the melting point [22] [23].
The spectroscopic properties of 6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid provide characteristic fingerprints for identification and structural confirmation. Infrared spectroscopy reveals the typical carboxylic acid functional group absorptions, with the O-H stretch appearing as a broad absorption from 3500-2500 cm⁻¹ due to hydrogen bonding [10] [24]. The carbonyl stretch occurs at 1710-1680 cm⁻¹, with the exact frequency influenced by the electron-withdrawing effect of the fluorine substituent [10] [25].
Nuclear magnetic resonance spectroscopy provides detailed structural information, with the carboxylic acid proton appearing as a broad singlet in the 10-12 ppm region in ¹H NMR spectra [24]. The aromatic protons display complex coupling patterns influenced by the fluorine substitution, appearing in the 7.0-7.5 ppm range with characteristic fluorine coupling effects [24] [21]. The methylene and methine protons of the dihydroindene framework appear in the aliphatic region with typical chemical shifts and coupling patterns [24].
¹³C NMR spectroscopy reveals the carboxyl carbon at approximately 175-180 ppm, with aromatic carbons showing the expected chemical shifts modified by fluorine substitution effects [24]. ¹⁹F NMR provides direct observation of the fluorine atom, typically appearing as a singlet with characteristic coupling to neighboring aromatic protons in the -110 to -120 ppm range [25] [24].
The compound does not exhibit significant chromophoric properties in the visible region, with ultraviolet absorption characteristics typical of substituted aromatic systems [26]. The fluorine substituent may slightly influence the electronic transitions, but the compound remains essentially colorless under normal conditions [26].